

5-Bromo-2-chloro-4-methoxypyrimidine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-methoxypyrimidine

Cat. No.: B163204

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An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine

For researchers, scientists, and professionals in drug development, **5-Bromo-2-chloro-4-methoxypyrimidine** is a valuable heterocyclic building block. Its distinct substitution pattern, featuring bromo, chloro, and methoxy groups, provides multiple reactive sites for the synthesis of more complex molecules, particularly in the creation of compound libraries for pharmaceutical and agrochemical screening.

Chemical Structure and IUPAC Name

The chemical structure of **5-Bromo-2-chloro-4-methoxypyrimidine** is characterized by a pyrimidine ring substituted at positions 2, 4, and 5. Based on the alphabetical ordering of its substituents, the standard IUPAC name is **5-Bromo-2-chloro-4-methoxypyrimidine**. It is worth noting that some chemical databases may list it under the name 5-bromo-4-chloro-2-methoxypyrimidine; however, the connectivity of the atoms remains the same.

Chemical Structure:

SMILES: COC1=NC(Cl)=C(Br)C=N1 InChI: InChI=1S/C5H4BrClN2O/c1-10-5-8-3-4(6)2-9-5(7)/h2H,1H3

Physicochemical and Spectroscopic Data

The properties of **5-Bromo-2-chloro-4-methoxypyrimidine** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ BrClN ₂ O	[1][2]
Molecular Weight	223.46 g/mol	[2]
CAS Number	57054-92-9	[1][2]
Appearance	Solid (postulated)	
Purity	≥98%	[1][2]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 15 mg/ml	[1]
UV Absorption (λ _{max})	231, 268 nm	[1]

Experimental Protocols

As a functionalized pyrimidine, this compound is primarily used as a reagent in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing new functional groups. Below is a representative protocol for a nucleophilic aromatic substitution reaction.

Objective: To synthesize a 2-substituted-5-bromo-4-methoxypyrimidine derivative via nucleophilic substitution.

Materials:

- **5-Bromo-2-chloro-4-methoxypyrimidine**
- A suitable nucleophile (e.g., an amine, alcohol, or thiol)
- A non-protic solvent (e.g., Dimethylformamide - DMF)
- A non-nucleophilic base (e.g., Sodium Hydride - NaH or Diisopropylethylamine - DIPEA)

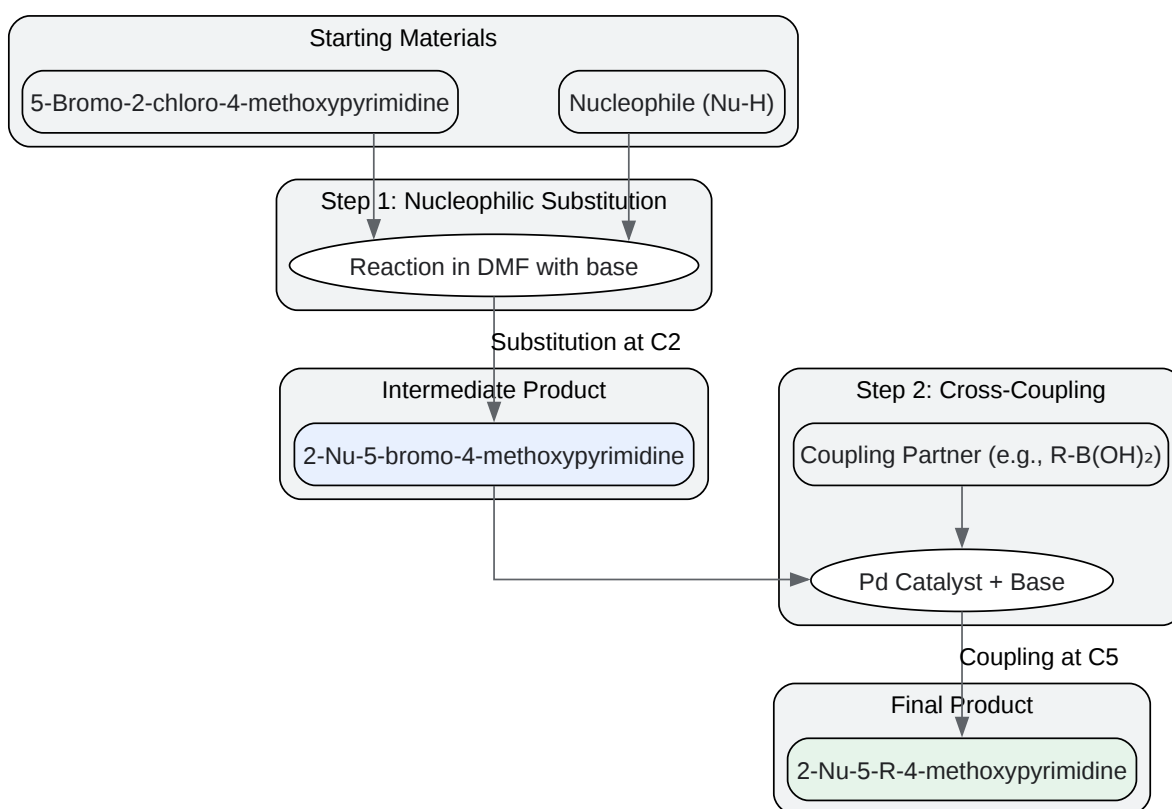
- Anhydrous sodium sulfate (for drying)
- Ethyl acetate (for extraction)
- Saturated brine solution
- Silica gel for column chromatography

Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile (1.2 equivalents) in anhydrous DMF.
- If the nucleophile requires deprotonation (like an alcohol or thiol), add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature.
- Add a solution of **5-Bromo-2-chloro-4-methoxypyrimidine** (1.0 equivalent) in DMF to the reaction mixture.
- Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and carefully quench it by adding water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the final substituted pyrimidine.

Synthetic Workflow and Applications

5-Bromo-2-chloro-4-methoxypyrimidine's utility lies in its capacity to undergo sequential, site-selective reactions. The chlorine atom is generally more reactive towards nucleophilic substitution than the bromine atom. The bromine atom can subsequently be used for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), allowing for the introduction of a wide variety of substituents. This step-wise functionalization is a powerful tool in medicinal chemistry for generating diverse molecular scaffolds.



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Caption: Synthetic workflow for the sequential functionalization of **5-Bromo-2-chloro-4-methoxypyrimidine**.

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